[(4-Bromo-2-fluorophenyl)methyl]hydrazine

Catalog No.
S12916987
CAS No.
106492-77-7
M.F
C7H8BrFN2
M. Wt
219.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Bromo-2-fluorophenyl)methyl]hydrazine

CAS Number

106492-77-7

Product Name

[(4-Bromo-2-fluorophenyl)methyl]hydrazine

IUPAC Name

(4-bromo-2-fluorophenyl)methylhydrazine

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

InChI

InChI=1S/C7H8BrFN2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2

InChI Key

YVVJWIIUPHLVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CNN

[(4-Bromo-2-fluorophenyl)methyl]hydrazine is an organic compound characterized by the molecular formula C7H6BrFN2. It is a derivative of hydrazine, featuring a phenyl ring substituted with both bromo and fluoro groups at the para and ortho positions, respectively. This structural configuration contributes to its unique chemical properties and potential applications in various fields.

  • Oxidation: The compound can be oxidized to form azines or other oxidized derivatives, utilizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield hydrazine derivatives with varying substituents, often employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromo and fluoro groups on the phenyl ring can engage in nucleophilic substitution reactions, facilitating the formation of new compounds with diverse functional groups.

These reactions allow for the modification of [(4-Bromo-2-fluorophenyl)methyl]hydrazine to create a variety of derivatives useful in research and industry.

Research into the biological activity of [(4-Bromo-2-fluorophenyl)methyl]hydrazine indicates potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets suggests that it may influence various cellular pathways, potentially leading to therapeutic effects in medical applications. Further studies are ongoing to elucidate its mechanisms of action and efficacy against different biological targets.

The synthesis of [(4-Bromo-2-fluorophenyl)methyl]hydrazine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate. This reaction is conducted under reflux conditions in solvents such as ethanol or methanol. The resulting product is purified through recrystallization or column chromatography to achieve high purity levels.

General Synthesis Steps:

  • Preparation of Reactants: Combine 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.
  • Reflux Reaction: Heat the mixture under reflux conditions for a specified duration.
  • Purification: Isolate the product using recrystallization or chromatography techniques.

[(4-Bromo-2-fluorophenyl)methyl]hydrazine has several notable applications:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Studies: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
  • Industrial Use: Employed in developing new materials with specific properties, such as polymers or dyes.

The interaction of [(4-Bromo-2-fluorophenyl)methyl]hydrazine with biomolecules is a critical area of study. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. This mechanism may underlie its biological activity and therapeutic potential, warranting further investigation into its interactions within cellular systems.

Several compounds share structural similarities with [(4-Bromo-2-fluorophenyl)methyl]hydrazine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
[(4-Bromo-2-chlorophenyl)methyl]hydrazineChlorine substituent instead of fluorineDifferent reactivity due to chlorine's electronegativity
[(4-Fluoro-2-bromophenyl)methyl]hydrazinePositions of bromine and fluorine swappedPotentially different biological activity due to positional changes
[(4-Bromo-2-methylphenyl)methyl]hydrazineMethyl group instead of fluorineVariation in steric hindrance affecting reactivity

These compounds exhibit variations in their chemical properties and biological activities due to differences in substituent types and positions on the phenyl ring, highlighting the uniqueness of [(4-Bromo-2-fluorophenyl)methyl]hydrazine within this class of compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.98549 g/mol

Monoisotopic Mass

217.98549 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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